Iron arsenide
Description
Structure
2D Structure
Properties
CAS No. |
12005-88-8 |
|---|---|
Molecular Formula |
AsFe2 |
Molecular Weight |
186.61 g/mol |
InChI |
InChI=1S/As.2Fe |
InChI Key |
FDKAYGUKROYPRO-UHFFFAOYSA-N |
SMILES |
[Fe].[Fe]=[As] |
Canonical SMILES |
[Fe].[Fe]=[As] |
Origin of Product |
United States |
Historical Context of Iron Based Superconductors Discovery
The journey into iron-based superconductivity began unexpectedly. For a long time, iron was considered an antagonist to superconductivity due to its magnetic properties. cea.fr The prevailing understanding, largely shaped by the Bardeen-Cooper-Schrieffer (BCS) theory, suggested that magnetism and superconductivity were mutually exclusive phenomena. physicsworld.com However, this perception began to shift with explorations into new classes of materials.
While iron-containing compounds with superconducting properties were known since 1987 with the discovery of superconductivity in LaRu₂P₂ by Jeitschko et al., the breakthrough in high-temperature iron-based superconductors occurred much later. sigmaaldrich.com In 2006, the first instances of superconductivity in iron-based compounds were reported. wikipedia.org These initial discoveries were in a group of materials known as oxypnictides, which had been known since 1995 but were primarily investigated for their semiconducting properties. wikipedia.org
A pivotal moment came in 2008 when a team of Japanese researchers led by Hideo Hosono discovered superconductivity at 26 K in a fluorine-doped lanthanum iron arsenide oxide (LaO₁₋ₓFₓFeAs). numberanalytics.comacs.org This discovery was significant as it demonstrated that iron, a magnetic element, could be a key ingredient in a new class of high-temperature superconductors. cea.fr This finding ignited a surge of global research interest, leading to the rapid discovery of other iron-based superconductors with even higher transition temperatures (Tc). numberanalytics.comnosta.gov.cn
Subsequent research quickly pushed the boundaries of transition temperatures in these materials. By replacing lanthanum with other rare-earth elements like samarium, cerium, and praseodymium, transition temperatures exceeding 50 K were achieved. wikipedia.orgnosta.gov.cn This was a critical milestone, as it surpassed the theoretical maximum Tc predicted by the McMillan limit of conventional BCS theory, firmly establishing iron-based materials as a new class of high-temperature superconductors. nosta.gov.cn
Significance of Iron Arsenides in Unconventional Superconductivity Research
The discovery of high-temperature superconductivity in iron arsenides has had a profound impact on the field, primarily because these materials are considered "unconventional" superconductors. Unlike conventional superconductors, which are well-described by the BCS theory where electron pairing is mediated by lattice vibrations (phonons), the mechanism behind superconductivity in iron arsenides is believed to be different and is a subject of intense investigation. physicsworld.comeepower.com
A key area of interest is the interplay between magnetism and superconductivity. eepower.comadvancedsciencenews.com In many iron arsenide parent compounds, a magnetic ordering known as a spin-density wave (SDW) is observed. iphy.ac.cn Superconductivity often emerges when this magnetic order is suppressed, either through chemical doping or the application of pressure. iphy.ac.cnresearchgate.net This proximity of magnetic and superconducting phases in the material's phase diagram strongly suggests that magnetic fluctuations may play a crucial role in mediating the electron pairing necessary for superconductivity, a hallmark of unconventional superconductivity. cea.friastate.edu
The multi-orbital nature of iron arsenides also contributes to their significance. stanford.edu The iron atoms in these materials have five 3d orbitals that are involved in the electronic properties, leading to a complex electronic structure with multiple Fermi surfaces. stanford.edu This multi-band character is a key difference from the single-band cuprate (B13416276) high-temperature superconductors and provides a rich platform for studying how different electronic orbitals contribute to superconductivity. stanford.edu
Furthermore, the discovery of iron arsenides provided a second family of high-temperature superconductors after the cuprates, offering a new avenue for comparative studies. asrjetsjournal.org While both classes are layered materials and exhibit unconventional superconductivity emerging from a magnetically ordered parent state, they also have distinct differences in their electronic and structural properties. wikipedia.orgwikipedia.org These comparisons are invaluable for developing a universal theory of high-temperature superconductivity. wikipedia.org The potential for iron arsenides to carry significant electrical current with low anisotropy also makes them promising for technological applications, such as zero-resistance power transmission. sciencedaily.com
Classification of Iron Arsenide Families in Superconducting Materials
Band Structure Calculations and Theoretical Predictions
Theoretical calculations have been instrumental in providing a foundational understanding of the electronic properties of iron arsenides. These studies consistently show that the electronic states near the Fermi level are primarily derived from the iron 3d orbitals, with significant hybridization with arsenic 4p orbitals.
Density Functional Theory (DFT) has been widely applied to study the electronic and magnetic structures of various this compound compounds, such as the ternary iron arsenides AFe₂As₂ (where A can be Ba, Ca, or Sr). arxiv.org These calculations have successfully predicted the ground states of these materials, often revealing a collinear antiferromagnetic order. arxiv.org This magnetic ordering is understood to arise from the interplay between nearest and next-nearest neighbor superexchange interactions, which are mediated by the As 4p orbitals. arxiv.org
In the case of LaFeAsO, DFT calculations within the Local Spin Density Approximation (LSDA) correctly predict a striped spin-density-wave (SDW) metal as the ground state for the undoped compound. mpg.de However, these calculations tend to overestimate the magnetic moment compared to experimental observations. mpg.de DFT calculations have also been crucial in understanding the effects of doping. For instance, in SrFe₂₋ₓCoₓAs₂, DFT calculations show that cobalt substitution leads to a rigid downshift of the Fe-3dₓ₂₋y₂-related band edge in the density of states, which is linked to the suppression of magnetic order and the emergence of superconductivity. aps.org
Furthermore, DFT calculations for LaFeAsO₁₋ₓHₓ have revealed that the emergence of a second superconducting dome is correlated with the degeneracy of the Fe 3d bands (dxy, dyz, and dzx). arxiv.org This degeneracy is influenced not only by the regularization of the FeAs₄ tetrahedral shape due to chemical pressure but also by the selective occupation of bands by doped electrons. arxiv.org
Table 1: Selected DFT Findings on Iron Arsenides
| Compound Family | Key DFT Prediction/Finding | Reference |
|---|---|---|
| AFe₂As₂ (A=Ba, Ca, Sr) | Ground states are in a collinear antiferromagnetic order. arxiv.org | arxiv.org |
| LaFeAsO | The ground state of the undoped compound is a striped SDW metal. mpg.de | mpg.de |
| SrFe₂₋ₓCoₓAs₂ | Co substitution leads to a rigid downshift of the Fe-3dₓ₂₋y₂-related band edge. aps.org | aps.org |
| LaFeAsO₁₋ₓHₓ | A second superconducting dome is correlated with the degeneracy of Fe 3d bands. arxiv.org | arxiv.org |
In the context of superconductivity, ab initio calculations have suggested that the electron-phonon coupling in these materials is generally weak, implying that the superconductivity is likely of electronic origin rather than being phonon-mediated. mpg.de Furthermore, neutron scattering measurements of the phonon density-of-states are in good agreement with ab initio calculations, provided the magnetism of the iron atoms is taken into account. arxiv.org
Ab initio downfolding techniques have been employed to derive accurate tight-binding models for the non-magnetic band structure of compounds like LaOFeAs. mpg.de These models, which can explicitly include both Fe d and As p orbitals, are crucial for studying the effects of the strong covalency between these states. mpg.de Such calculations have also been performed for compounds like Sr₂ScFePO₃ and the hypothetical Sr₂ScFeAsO₃ to compare their band structures, densities of states, and Fermi surface topologies. aps.org
Fermi Surface Topology and Reconstruction in Iron Arsenides
The Fermi surface of iron arsenides is a key element in understanding their electronic properties and is characterized by its multi-band nature. mpg.de Band structure calculations typically predict a Fermi surface composed of hole-like pockets at the center (Γ point) of the Brillouin zone and electron-like pockets at the corners (M or X points). imp.kiev.ua
Angle-resolved photoemission spectroscopy (ARPES) has been a powerful tool for experimentally probing the Fermi surface. In some cases, such as in Ba₁₋ₓKₓFe₂As₂, ARPES data has shown disagreement with initial band structure calculations that did not account for additional ordering. imp.kiev.ua This discrepancy pointed towards a reconstruction of the electronic structure characterized by a (π,π) wavevector, which persists to high temperatures and coexists with superconductivity. imp.kiev.uanih.gov This reconstruction is thought to be a response to a nesting instability between the hole and electron pockets. imp.kiev.ua
The topology of the Fermi surface can also exhibit a three-dimensional character. aps.orglsu.edu ARPES studies on Ba(Fe₁₋ₓCoₓ)₂As₂ have revealed a significant dependence of the Fermi crossings on the photon energy, which is a direct signature of a three-dimensional Fermi surface topology. aps.orglsu.edu This finding suggests that a reduced dimensionality is not a prerequisite for high-temperature superconductivity in these materials, distinguishing them from the cuprate (B13416276) superconductors. aps.orglsu.edu
Quantum oscillation measurements provide another avenue for precisely determining the three-dimensional topology of the Fermi surface. iaea.org Such studies on the parent compounds XFe₂As₂ (X = Ba, Sr, Ca) and the phosphide (B1233454) end members have provided detailed information on the Fermi surface sheets and the renormalization of quasi-particle masses. iaea.org For the 1111-type parent compound CaFeAsF, quantum oscillation measurements combined with band-structure calculations have determined a Fermi surface consisting of a pair of Dirac electron cylinders and a normal hole cylinder. aps.org
Orbital Contributions and Hybridization Effects (e.g., Fe d, As p orbitals)
The electronic states near the Fermi level in iron arsenides are dominated by the Fe 3d orbitals, but there is a significant hybridization with the As 4p orbitals. mpg.dersc.org This hybridization is a crucial factor in determining the electronic properties of these materials. mpg.de The bands at the Fermi level are predominantly of t₂g (dxy, dxz, dyz) character. mpg.de
The strength of the hybridization between Fe d and As p orbitals can be influenced by the crystal structure. For example, in a monolayer of FeAs, a weak hybridization between Fe d and As p orbitals is predicted to be responsible for its ferroelasticity. rsc.org The inclusion of As p orbitals in tight-binding models is essential for accurately describing the band structure and understanding the strong covalency between the localized Fe d and diffuse As p electrons. mpg.de
X-ray absorption near-edge structure (XANES) experiments have been used to probe the orbital character of the unoccupied states. arxiv.org In BaFe₂As₂, these studies show that states with p_z orbital character dominate the density of unoccupied states near the Fermi level, which arises from the mixing between Fe 3d and As 4p_z orbitals. arxiv.org The substitution of iron with other transition metals like cobalt or manganese can alter this hybridization. Cobalt substitution appears to promote electronic transfer to states with p_z character, while manganese substitution enhances the local Fe 3d-4p mixing. arxiv.org
The relative energy levels of the different d orbitals are sensitive to the local coordination environment. For instance, as an As atom moves closer to the Fe-plane, the dxy orbital's energy increases relative to the dxz and dyz orbitals. arxiv.org This sensitivity of the electronic structure to the Fe-As bond angles highlights the importance of the tetrahedral distortion in tuning the electronic properties. arxiv.org
Electronic Order Phenomena (e.g., (π,π) electronic order, nematicity)
Beyond the fundamental electronic structure, iron arsenides exhibit various electronic ordering phenomena that are believed to be intimately linked to their physical properties.
One such phenomenon is the (π,π) electronic order observed in materials like Ba₁₋ₓKₓFe₂As₂. imp.kiev.uanih.gov This order leads to a reconstruction of the Fermi surface, which is not predicted by simple band structure calculations. imp.kiev.ua This electronic order is characterized by a (π,π) wavevector and is observed to coexist with superconductivity, persisting up to room temperature. imp.kiev.uanih.gov The origin of this order is thought to be an instability related to the nesting between hole and electron Fermi surface pockets. imp.kiev.ua
Another crucial electronic phenomenon is nematicity, which refers to an electronic state that spontaneously breaks the rotational symmetry of the underlying crystal lattice while preserving translational symmetry. researchgate.netarxiv.orgstanford.edu In many iron pnictides, this electronic nematicity is coupled to a structural transition from a tetragonal to an orthorhombic phase. aps.org Evidence for electronic nematicity comes from various experimental probes, including transport measurements and angle-resolved photoemission spectroscopy, which reveal anisotropic electronic states. stanford.eduaps.org
The origin of nematicity is a subject of intense research, with possibilities including orbital ordering or spin-driven Ising-nematic order. researchgate.net In EuFe₂(As₁₋ₓPₓ)₂, torque magnetometry has been used to probe the rotational symmetry breaking, revealing a nematic phase that extends well above the structural transition and into the superconducting regime. researchgate.netarxiv.org In heavily hole-doped Ba₁₋ₓRbₓFe₂As₂, elastoresistance measurements have revealed nearly isotropic XY-nematic fluctuations, a distinct form of nematicity where the director is not locked to specific crystal directions. pnas.org
Magnetic Phenomena and Interactions in Iron Arsenides
Antiferromagnetic Ordering in Parent and Doped Iron Arsenide Systems
In their undoped "parent" state, iron arsenides typically display an antiferromagnetic (AFM) ground state. researchgate.netfrontiersin.org This magnetic order is suppressed by chemical doping or the application of pressure, which often gives rise to superconductivity. researchgate.netfrontiersin.org The nature of this antiferromagnetism and its evolution with doping are critical to understanding the electronic behavior of these materials.
The parent compounds of the 122 iron pnictide superconductors, such as those in the AFe₂As₂ series (where A can be Ca, Sr, Ba, or Eu), undergo a transition from a high-temperature paramagnetic tetragonal structure to a low-temperature antiferromagnetic orthorhombic structure. frontiersin.orgiucr.org For instance, SrFe₂As₂ and EuFe₂As₂ exhibit these structural and magnetic transitions at 203 K and 190 K, respectively. researchgate.net In BaFe₂As₂, this transition occurs around 140 K. aps.org
Doping with transition metals on the iron site can significantly alter this magnetic ordering. Electron doping, for example by substituting iron with cobalt or nickel, rapidly suppresses the AFM ordering. researchgate.netcea.fr Similarly, hole doping can also suppress the magnetic transition, as seen in potassium-doped BaFe₂As₂. uni-muenchen.de However, the effect of doping can be complex. For instance, in Mn-doped BaFe₂As₂, the tetragonal-to-orthorhombic transition disappears at a critical concentration, while the antiferromagnetic order persists, a unique observation among iron arsenides. iastate.edu
The antiferromagnetic state in many parent iron arsenides is characterized as a spin-density wave (SDW). aps.orgaps.org An SDW is a collective state of itinerant electrons where the spin density forms a periodic modulation in space. osti.gov This is in contrast to magnetism arising from localized atomic moments. The formation of an SDW is often linked to the nesting properties of the Fermi surface, where portions of the electron and hole pockets can be connected by a specific wavevector. osti.goviastate.edu
In compounds like LaFeAsO and BaFe₂As₂, the SDW transition is closely associated with a structural distortion from a tetragonal to an orthorhombic lattice. aps.orgaps.org For LaFeAsO, the structural transition occurs around 150 K, followed by the SDW formation at a slightly lower temperature. aps.org In BaFe₂As₂, these transitions happen at approximately 140 K. aps.org
The suppression of the SDW is a key factor in the emergence of superconductivity in iron arsenides. frontiersin.orgaps.org This can be achieved through:
Chemical Doping: Introducing electrons or holes by substituting elements in the structure disrupts the conditions necessary for the stable formation of the SDW. researchgate.netaps.org For example, doping with cobalt in BaFe₂As₂ leads to the suppression of the SDW and the appearance of superconductivity. cea.fr
Application of Pressure: Hydrostatic pressure can also suppress the SDW order. In BaFe₂As₂, pressure can induce a quantum phase transition from an SDW state to a superconducting state at low temperatures. arxiv.org Studies have shown that the pressure-driven suppression of the SDW order at low temperatures is a gradual and continuous process. arxiv.org
The interplay between the SDW and superconductivity is a central theme in the research of these materials. In some systems, there is evidence for the microscopic coexistence of both phenomena, suggesting a competitive relationship between the two ordered states. ijcat.com
First-principles calculations on EuFe₂As₂ have indicated a strong interaction between strain along the c-axis and the interlayer magnetic coupling. researchgate.net This suggests that changes in the interlayer spacing can significantly affect the magnetic order. In contrast, planar strain within the Fe-As layers was found to have little impact on the magnetic ordering in this particular study. researchgate.net
In some iron arsenides, the interlayer coupling can be either ferromagnetic or antiferromagnetic depending on the specific arrangement of the layers. arxiv.org This can lead to complex magnetic structures and potential frustration, where competing magnetic interactions cannot all be simultaneously satisfied. arxiv.org The superexchange mechanism, mediated by the arsenic atoms, is believed to be a key factor in determining the nature of the interlayer coupling. researchgate.netarxiv.org
Furthermore, investigations into the superconducting state of some iron pnictides have revealed a highly three-dimensional spin resonance mode, highlighting the importance of interlayer coupling in the superconducting properties as well. aps.org The c-axis dependence of both the resonance energy and its intensity can be universally scaled with the distance between adjacent Fe-As layers, suggesting that interlayer pairing may also be driven by magnetic fluctuations. aps.org
Magnetic Phase Transitions and Critical Behavior in Iron Arsenides
Iron arsenides are characterized by a variety of magnetic phase transitions, which are often coupled to structural changes. iucr.orgresearchgate.net The parent compounds typically undergo a transition from a high-temperature paramagnetic phase to a low-temperature antiferromagnetic phase. iucr.orgaps.org This transition is a focal point of research as its suppression is linked to the emergence of superconductivity.
For example, in the 122-type iron arsenides like XFe₂As₂ (where X = Ca, Sr, Ba, Eu), a phase transition from a paramagnetic tetragonal structure to an antiferromagnetic structure is observed. iucr.org In SrFe₂As₂, a sharp, first-order transition occurs at 205 K, where both antiferromagnetic ordering and a lattice distortion take place simultaneously. aps.org In contrast, BaFe₂As₂ exhibits a transition at around 140 K that has been described as second-order-like. aps.orgaps.org
The nature of these transitions can be influenced by doping. In Ba(Fe₁₋ₓCoₓ)₂As₂, the structural and magnetic transitions are suppressed to lower temperatures and split, with the structural transition occurring at a slightly higher temperature than the magnetic one. iastate.edu
A hallmark of many parent and underdoped iron arsenides is a magneto-structural transition from a high-temperature tetragonal phase to a low-temperature orthorhombic phase. iucr.orgaps.orgaps.org This transition is intimately linked with the onset of magnetic order.
In the high-temperature tetragonal phase, the iron atoms form a square lattice. stfc.ac.uk As the material is cooled, it undergoes a structural distortion to an orthorhombic lattice, where the four-fold rotational symmetry of the square lattice is broken, resulting in two-fold symmetry. stfc.ac.ukkit.edu This structural transition is often accompanied or closely followed by the development of a stripe-like antiferromagnetic order. aps.orgkit.edu
The relationship between the structural and magnetic transitions has been a subject of intense study. In some materials like LaFeAsO, the structural transition at Tₛ precedes the magnetic transition at Tₙ. uni-muenchen.de In BaFe₂As₂, the transitions were initially thought to be simultaneous, but high-resolution studies have shown that the magnetic transition occurs about 0.75 K below the structural one. uni-muenchen.de This suggests that the breaking of the four-fold rotational symmetry (nematicity) may be a precursor to the long-range magnetic order. kit.edu
The driving force for this transition is still under debate. One perspective is that the structural distortion is driven by magnetic fluctuations, a concept known as magnetoelastic coupling. iastate.edu Another viewpoint suggests that orbital ordering of the iron 3d electrons could be the primary driver. iphy.ac.cn
Applying external pressure is a powerful tool to tune the electronic and magnetic properties of iron arsenides without introducing the disorder associated with chemical doping. arxiv.orgresearchgate.net Pressure can significantly alter the phase diagram, suppressing the antiferromagnetic order and often inducing or enhancing superconductivity. arxiv.orgaps.org
In hole-doped Ba₁₋ₓKₓFe₂As₂, pressure has been shown to dramatically expand a tetragonal magnetic phase at the expense of the orthorhombic stripe-like phase. aps.orgarxiv.org This pressure-induced phase is linked to a tetragonal magnetic phase that is also observed at ambient pressure in a narrow composition range. aps.org
A particularly interesting finding is that high pressure can decouple the magnetic and structural transitions in the parent compound BaFe₂As₂. researchgate.net While at ambient pressure the structural transition precedes the magnetic one, at high pressures, the magnetic ordering surprisingly occurs before the structural transition. researchgate.net This can be understood in terms of spin fluctuations in the nematic phase that exists before the long-range magnetic order is established. researchgate.net
The application of pressure can also induce a quantum phase transition from the SDW state to a superconducting state in parent compounds like BaFe₂As₂. arxiv.org Studies suggest that this pressure-driven transition is continuous and results from a gradual worsening of the Fermi-surface nesting conditions that are favorable for the SDW state. arxiv.org
Nematicity and Its Relation to Magnetic Order in Iron Arsenides
Nematicity in the context of iron arsenides refers to the breaking of the discrete four-fold rotational symmetry of the crystal lattice, while preserving translational symmetry. iphy.ac.cnarxiv.org This electronic anisotropy, where the properties along the x and y directions in the iron plane become inequivalent, is a key feature of these materials and is believed to be closely tied to both magnetism and superconductivity. kit.eduarxiv.org
In many iron pnictides, the nematic phase emerges as a precursor to the stripe-type antiferromagnetic order. kit.edu The onset of nematicity is often coincident with the tetragonal-to-orthorhombic structural transition. kit.edu For example, in BaFe₂As₂, electronically driven nematicity is observed in the in-plane resistivity below the structural transition temperature. iphy.ac.cn
The origin of nematicity is a central and debated topic. Two leading scenarios are:
Spin Nematicity: In this model, magnetic interactions are the primary driving force. Fluctuations towards the stripe-like magnetic order, which itself is anisotropic, can lead to a state that breaks rotational symmetry without yet establishing long-range magnetic order. arxiv.orgresearchgate.net
Orbital Nematicity: This scenario posits that the nematicity is driven by an instability in the orbital degrees of freedom of the iron 3d electrons. A spontaneous ordering of the electron orbitals could then induce the structural distortion and subsequently the magnetic order. iphy.ac.cnarxiv.org
Experimental evidence suggests a strong coupling between nematicity and magnetism. In BaFe₂As₂, the nematic order and stripe-type magnetism onset together. kit.edu In some electron-doped systems like Ba(Fe,Co)₂As₂, the nematic order precedes the antiferromagnetism by a few Kelvin. kit.edu In other systems, such as LaFeAsO, the nematic phase can exist over a wider temperature range above the magnetic ordering temperature. kit.edu
The relationship between nematicity and superconductivity is also a crucial area of investigation. It has been suggested that the same interactions that favor nematicity might also be responsible for the unconventional superconductivity in these materials. arxiv.org The observation that both resistivity and spin excitation anisotropies tend to vanish near optimal superconductivity points towards an intimate connection between these phenomena. researchgate.net
Superconducting Properties and Mechanisms in Iron Arsenides
Unconventional Superconductivity Characteristics and Theoretical Frameworks
Superconductivity in iron arsenides is widely considered unconventional, meaning it does not fit within the standard Bardeen-Cooper-Schrieffer (BCS) theory, which describes conventional superconductors where electron-phonon interactions mediate the formation of Cooper pairs. A key characteristic pointing to this unconventional nature is the close relationship between superconductivity and magnetism. arxiv.orgaps.orgiastate.eduillinois.edu In many iron arsenide families, superconductivity arises when a parent compound's antiferromagnetic order is suppressed, either by chemical doping or the application of pressure. researchgate.net
Theoretical frameworks suggest that the coexistence of antiferromagnetism and superconductivity is only possible if the Cooper pairs form an unconventional, sign-changing state. arxiv.orgaps.orgiastate.edu This is a departure from conventional s-wave superconductors where the pairing wave function has a constant sign. The observation of homogeneous coexistence of superconductivity and antiferromagnetism in materials like Ba(FeCo)As provides strong evidence for this unconventional pairing. aps.orgiastate.edu The rich phase diagrams of this compound superconductors, which feature competing antiferromagnetic, structural, and superconducting orders, are central to understanding their electronic properties. aps.orgiastate.edu
Pairing Mechanism Research (e.g., Cooper pairs, electron glue, S± symmetry)
The mechanism that binds electrons into Cooper pairs in iron arsenides is a subject of intense research. While the electron-phonon interaction is the "glue" in conventional superconductors, in iron arsenides, spin fluctuations are believed to play a crucial role. arxiv.orgucsd.edu The proximity to a magnetic phase suggests that these magnetic fluctuations could mediate the pairing.
A prominent candidate for the pairing symmetry in iron arsenides is the s± state. aps.org This model proposes that the superconducting gap has an s-wave-like symmetry but with a crucial difference: the sign of the Cooper-pair wave function is opposite on the hole-like Fermi surface pockets at the center of the Brillouin zone compared to the electron-like pockets at the corners. aps.orgucsd.edu This sign change is a key feature of the s± pairing symmetry and is consistent with the idea of spin fluctuation-mediated pairing. arxiv.org While other pairing symmetries like d-wave have been considered, particularly under pressure in specific compounds like KFeAs, the s± symmetry is a leading contender for explaining the pairing in a broad range of this compound superconductors. arxiv.orgscitechdaily.com
Superconducting Energy Gap Studies (e.g., momentum dependence, multi-gap nature)
Experimental studies, particularly Angle-Resolved Photoemission Spectroscopy (ARPES), have been instrumental in mapping the superconducting energy gap in momentum space, providing critical insights into the pairing symmetry. ucsd.eduimp.kiev.uaaps.org A hallmark of this compound superconductors is their multi-gap nature, stemming from their multi-band electronic structure. imp.kiev.uaresearchgate.net
Research on materials like BaKFeAs has revealed the presence of multiple superconducting gaps on different Fermi surface sheets. imp.kiev.uaarxiv.org For instance, in BaKFeAs with a critical temperature (T) of 32 K, the superconducting gap was found to be approximately 9 meV on the inner Γ barrel and the X pocket, while a smaller gap of less than 4 meV was observed on the outer Γ barrel. imp.kiev.ua This results in different values for the ratio 2Δ/kT (where Δ is the superconducting gap and k is the Boltzmann constant), with a large gap ratio of 6.8 and a small gap ratio of less than 3. imp.kiev.ua
The momentum dependence of the gap provides further clues. In NdFeAsOF, the superconducting gap around the Γ hole pocket was found to be largely isotropic, with a value of 15 ± 1.5 meV. aps.org The isotropy of the gap on individual Fermi surface sheets is consistent with an s-wave-like pairing symmetry. aps.org
| Compound | Tc (K) | Fermi Surface Pocket | Gap (meV) | 2Δ/kBTc |
|---|---|---|---|---|
| Ba1-xKxFe2As2 | 32 | Inner Γ barrel, X pocket | 9 | 6.8 |
| Outer Γ barrel | <4 | <3 | ||
| NdFeAsO0.9F0.1 | ~50 | Γ hole pocket | 15 ± 1.5 | ~6.9 |
Doping Effects on Superconductivity in Iron Arsenides
Chemical doping is a primary method for inducing and tuning superconductivity in iron arsenides. By substituting elements at different crystallographic sites, it is possible to introduce charge carriers (electrons or holes), apply chemical pressure, and introduce disorder, all of which significantly impact the superconducting properties. researchgate.netaps.orgarxiv.orgaps.org
Superconductivity can be induced in parent this compound compounds through both electron and hole doping.
Electron Doping: This is typically achieved by substituting Fe with elements like Co, as in Ba(FeCo)As, or by replacing oxygen with fluorine in the 1111-type compounds like LaOFFeAs. ucsd.eduacs.org The introduction of extra electrons suppresses the antiferromagnetic state and gives rise to a superconducting dome in the phase diagram. ucsd.edu
Hole Doping: Hole doping can be accomplished by replacing a divalent cation with a monovalent one, for example, substituting Ba with K in BaKFeAs. usi.ch Another strategy is the replacement of a trivalent rare-earth element with a divalent one, such as Nd with Sr in NdSrFeAsO. arxiv.org Similar to electron doping, hole doping also suppresses the magnetic order and induces superconductivity.
The electronic response to hole and electron doping is not symmetric, indicating different effects on the electronic structure beyond a simple shift of the chemical potential. arxiv.org
Doping is not limited to changing the charge carrier concentration. Isovalent substitution, where an atom is replaced by another from the same group in the periodic table, can induce superconductivity primarily through chemical pressure. A prime example is the substitution of As with the smaller P atom in BaFe(AsP). aps.org This substitution does not add charge carriers but shrinks the lattice, which is equivalent to applying external pressure. aps.org
The combination of electron doping and chemical pressure, as seen in Ba(FeCo)(AsP), allows for a more comprehensive exploration of the phase diagram. arxiv.org Studies on the 1144-type CaAFeAs (where A = K, Rb, Cs) systems show that the substitution of alkali metals introduces both hole doping and chemical pressure, which collectively influence the superconducting transition temperature by modifying the electronic structure and the geometry of the FeAs layers. nih.govsemanticscholar.orgmdpi.com
| Doping Type | Example | Primary Effect | Impact on Superconductivity |
|---|---|---|---|
| Electron Doping | Ba(Fe1-xCox)2As2 | Increases electron concentration | Induces superconductivity by suppressing antiferromagnetism |
| Hole Doping | Ba1-xKxFe2As2 | Increases hole concentration | Induces superconductivity by suppressing antiferromagnetism |
| Isovalent Doping | BaFe2(As1-xPx)2 | Applies chemical pressure | Induces superconductivity by modifying lattice structure |
Pressure Effects on Superconductivity in Iron Arsenides
The application of external pressure serves as a crucial tool for tuning the electronic and structural properties of this compound superconductors without introducing disorder. Studies have revealed a rich and varied response of the superconducting transition temperature (Tc) to applied pressure, which is highly dependent on the specific material family and its doping level.
In general, the pressure effect on Tc can be categorized into three main behaviors: an increase in Tc, a decrease in Tc, or a non-monotonic, dome-like dependence. For instance, in some underdoped "1111" type compounds like LaFeAsO1-xFx, Tc is initially enhanced with pressure. aps.org This enhancement is often attributed to the optimization of the crystal structure, such as the Fe-As-Fe bond angle approaching the ideal tetrahedral value, which is believed to strengthen the electron pairing mechanism. Conversely, for other systems like the "111" type LiFeAs, Tc is found to decrease linearly with increasing pressure. aps.org In the case of LixFeAs, the rate of this decrease, dTc/dP, is sensitive to the lithium stoichiometry. aps.org
The "122" family, such as Ba1-xKxFe2As2, exhibits a more complex behavior. In underdoped samples, pressure initially suppresses the antiferromagnetic ordering temperature (TN) while Tc increases. aps.org However, beyond a certain pressure, a new phase emerges that competes with superconductivity, causing Tc to decrease. aps.org Some parent compounds, like CaFe2As2, which are not superconducting at ambient pressure, can be induced into a superconducting state under modest pressures of a few kilobars. iastate.edu This pressure-induced superconductivity appears in a dome-shaped region of the pressure-temperature phase diagram. iastate.edu Further pressure application in BaFe2S3, an iron-based ladder material, induces a transition from a Mott insulator to a metal, followed by the emergence of superconductivity. researchgate.netarxiv.org
This diverse range of responses underscores the delicate balance of structural and electronic factors governing superconductivity in iron arsenides. The pressure effect is often summarized by the pressure coefficient, dTc/dP, which varies significantly across different systems.
Pressure Effects on Tc in Various this compound Compounds
| Compound Family | Specific Compound | Doping Level | Pressure Effect on Tc | Pressure Coefficient (dTc/dP) | Reference |
|---|---|---|---|---|---|
| 1111 | LaFeAsO | Undoped | Enhancement from 26 K to 43 K at 4 GPa | Positive | aps.org |
| 111 | LiFeAs | Stoichiometric (x=1.0) | Linear decrease | -1.38 K/GPa | aps.org |
| 111 | Li0.8FeAs | Underdoped | Linear decrease | -1.48 K/GPa | aps.org |
| 111 | Li1.1FeAs | Overdoped | Linear decrease | -1.22 K/GPa | aps.org |
| 122 | CaFe2As2 | Undoped | Induces a superconducting dome with max Tc ~12 K around 5 kbar | Initial increase, then decrease | iastate.edu |
| 122 | Ba1-xKxFe2As2 | Underdoped | Increases initially, then suppressed by a new high-pressure phase | Positive then negative | aps.org |
| - | BaFe2S3 | Undoped | Induces superconductivity with max Tc of 17 K at 13.5 GPa | Positive up to 13.5 GPa | arxiv.org |
Coexistence and Competition of Superconductivity with Other Orders
A defining characteristic of many this compound superconductors is the proximity and often direct overlap of the superconducting phase with other ordered states, most notably long-range antiferromagnetism (AFM), often in the form of a spin-density wave (SDW). utoronto.caaps.org This interplay is a central theme in the study of these materials, as it provides crucial clues about the nature of the superconducting pairing mechanism.
In several underdoped this compound families, such as Ba(Fe1-xCox)2As2, neutron scattering and other experimental probes have established the microscopic coexistence of superconductivity and magnetic order. iastate.eduarxiv.org This is not a simple macroscopic phase separation, but rather a state where both orders exist on a microscopic scale. iastate.edu The emergence of superconductivity within the magnetically ordered state often leads to a suppression of the magnetic order, for instance, a reduction in the size of the ordered magnetic moment and the opening of a spin gap in the excitation spectrum. arxiv.org This indicates a competitive relationship between the two states. arxiv.org
The nature of this coexistence places strong constraints on theoretical models of superconductivity. It is widely argued that a conventional, phonon-mediated s-wave pairing (s++) is incompatible with itinerant magnetism. utoronto.caiastate.edu In contrast, unconventional pairing states, particularly the s± state where the superconducting gap changes sign between the hole and electron Fermi surface pockets, are considered to be more compatible with the presence of SDW order. utoronto.caiastate.edu In this scenario, the static staggered magnetization can act as an inter-band Josephson coupling, allowing for the coexistence of the two orders. utoronto.ca
The phase diagram of many iron pnictides shows a superconducting dome emerging as the AFM/SDW transition is suppressed by chemical doping or pressure. aps.org Superconductivity is often optimal near the point where the magnetic order vanishes, a region known as a quantum critical point. This suggests that the magnetic fluctuations associated with the suppression of static magnetism may play a central role in mediating the superconducting pairing. osti.gov Besides magnetism, a nematic phase, which breaks the rotational symmetry of the crystal lattice without breaking translational symmetry, is also a prominent feature in the phase diagram and its interplay with both magnetism and superconductivity is an active area of research. osti.gov
Isotope Effect Studies in this compound Superconductors
The isotope effect, which measures the change in the superconducting transition temperature (Tc) upon substituting an element with a heavier isotope, is a classic test for the role of phonons in mediating superconductivity. In the standard Bardeen-Cooper-Schrieffer (BCS) theory, Tc is inversely proportional to the square root of the isotopic mass (M), leading to an isotope exponent α = -dlnTc/dlnM of 0.5.
Studies of the iron isotope effect in iron arsenides have yielded complex and sometimes contradictory results, pointing towards an unconventional pairing mechanism. nih.gov Unlike conventional superconductors, a universal value for the iron isotope exponent (αFe) has not been found.
Some early studies on systems like SmFeAsO1-xFx and Ba1-xKxFe2As2 reported a significant and positive iron isotope effect, with αFe ≈ 0.35-0.4. arxiv.org This value, while smaller than the full BCS value of 0.5, suggests that lattice vibrations (phonons) play a significant role in the superconductivity. arxiv.org Interestingly, a similar isotope effect was observed for the SDW transition temperature, implying a strong coupling between magnetic and lattice degrees of freedom (magnon-phonon coupling). arxiv.org
However, other studies, particularly on (Ba,K)Fe2As2, have reported a surprising inverse iron isotope effect, where Tcincreases with the heavier iron isotope, yielding a negative exponent αFe ≈ -0.18. nih.govarxiv.orgaps.org This anomalous result is a clear departure from the expectations of conventional phonon-mediated superconductivity and implies a more exotic pairing mechanism. nih.gov A negative isotope effect has also been observed in (Ca0.4Na0.6)Fe2As2. iaea.org
The wide variation in the measured iron isotope exponent across different this compound compounds—and even for the same compound in different studies—highlights the complexity of the pairing mechanism. While the non-zero isotope effects in many cases suggest that phonons are involved, the deviation from the BCS value and the observation of an inverse effect in some systems indicate that the simple electron-phonon coupling model is insufficient. arxiv.orgnih.gov These results may point to a scenario where phonons, magnetic fluctuations, and the specific electronic band structure all play intricate and interconnected roles in the formation of the superconducting state.
Reported Iron Isotope Exponent (αFe) in this compound Superconductors
| Compound | Reported αFe | Type of Effect | Reference |
|---|---|---|---|
| SmFeAsO0.85F0.15 | 0.34(3) | Positive | arxiv.org |
| Ba0.6K0.4Fe2As2 | 0.37(3) | Positive | arxiv.org |
| (Ba,K)Fe2As2 | -0.18(3) | Inverse (Negative) | nih.govarxiv.orgaps.org |
| (Ca0.4Na0.6)Fe2As2 | -0.19 | Inverse (Negative) | iaea.org |
Interplay of Electronic, Magnetic, and Structural Orders in Iron Arsenides
Coupled Magneto-Structural Phase Transitions
In many parent compounds of the iron arsenide superconductors, a key feature is the presence of coupled magneto-structural phase transitions. uni-muenchen.de As the material is cooled, it typically undergoes a structural phase transition from a high-temperature tetragonal phase to a low-temperature orthorhombic phase. researchgate.netstanford.edu This transition breaks the four-fold rotational symmetry of the crystal lattice. stanford.edu Either simultaneously or at a slightly lower temperature, a magnetic phase transition occurs, leading to a spin-density wave (SDW) antiferromagnetic ground state. stanford.eduaps.orgresearchgate.net
The coupling of these two transitions is a hallmark of the iron arsenides. uni-muenchen.de The proximity in temperature of the structural transition (TS) and the magnetic Néel transition (TN) is a subject of intense study. scispace.com For instance, in BaFe₂As₂, high-resolution X-ray diffraction has shown that the magnetic transition occurs about 0.75 K below the structural one. uni-muenchen.de This suggests a sequence where the lattice symmetry is broken first, followed by the onset of long-range magnetic order. uni-muenchen.de This slight separation of transition temperatures (TN < TS) is proposed to be a universal feature in iron arsenides. uni-muenchen.de However, the degree of separation varies between different families of iron arsenides. In LaFeAsO, TS and TN can be separated by as much as 20 K, while in BaFe₂As₂ they are nearly simultaneous. uni-muenchen.de
The nature of these transitions can also differ. In SrFe₂As₂, the formation of the spin-density wave and the lattice deformation occur in a pronounced first-order transition at 205 K. aps.org In contrast, doping the system, for example by substituting cobalt for iron in BaFe₂As₂, can cause the coupled magneto-structural transition to split and suppress both TS and TN. uni-muenchen.descispace.com Similarly, hole-doping in Ba₁₋ₓKₓFe₂As₂ suppresses the transition at 140 K, paving the way for superconductivity. uni-muenchen.de Theoretical models based on magneto-elastic coupling have been developed to explain why the magnetic transition in iron arsenides is often preceded by this orthorhombic structural distortion. arxiv.orgaps.org
| Compound | Structural Transition (TS) | Magnetic Transition (TN) | Transition Type | Reference |
|---|---|---|---|---|
| BaFe₂As₂ | ~140 K | ~139.25 K | Second Order | uni-muenchen.de |
| SrFe₂As₂ | 205 K (Coupled) | First Order | researchgate.netaps.org | |
| EuFe₂As₂ | 190 K | 190 K | First Order | researchgate.net |
| LaFeAsO | ~155 K | ~135 K | - | uni-muenchen.de |
Electron-Lattice Interactions and Phonon Coupling
The charge, spin, and lattice degrees of freedom in iron arsenides are strongly entangled. researchgate.net This entanglement manifests as significant electron-lattice interactions, with phonon coupling playing a crucial role in the materials' properties. While the pairing mechanism in iron-based superconductors is still debated, evidence points to a significant role for electron-phonon coupling (EPC). arxiv.org
Studies using Raman spectroscopy and other techniques have provided clear evidence for EPC in these materials. arxiv.orgnih.gov For example, in the parent compound SmFeAsO, low-temperature Raman spectroscopy revealed a strong interaction between spin fluctuations and phonons below the antiferromagnetic ordering temperature. nih.gov This suggests a spin-dependent electron-phonon coupling mechanism. nih.gov In some this compound systems like the "122" family (e.g., BaFe₂As₂), Fano lineshapes and phonon renormalization have been observed, which are signatures of EPC. arxiv.org The strength of this coupling can be influenced by factors such as doping and the presence of a spin-ordered state. arxiv.org
Theoretical models have been developed to understand the specifics of this interaction. One approach considers the coupling of phonons with electronic excitations within a five-orbital tight-binding model. researchgate.net This identifies two main channels for the electron-phonon interaction: a "geometrical" one related to the Fe-As-Fe bond angle and another associated with the Fe-As energy integrals. researchgate.net The A₁g phonon, which involves the vibration of the arsenic atoms perpendicular to the iron planes, appears to be particularly important. researchgate.net
Recent research on heterostructures, such as an FeAs layer on an oxide substrate, has pointed to a novel mechanism for enhancing superconductivity through forward-scattering interfacial phonons. kaist.ac.kr In studies on ultrathin iron selenide (B1212193) (FeSe) films on a strontium titanate (STO) substrate, a strong electron-phonon coupling was identified as a key mechanism for a significant enhancement of the superconducting transition temperature. rdworldonline.com This coupling arises from the interaction between electrons in the FeSe layer and phonons originating from oxygen atom vibrations at the interface. rdworldonline.com While not a direct study of a bulk this compound, this highlights the critical role that electron-phonon interactions can play in the broader class of iron-based superconductors. rdworldonline.com
Strain Effects on Electronic and Magnetic Properties
The intimate connection between the crystal lattice and the electronic and magnetic orders in iron arsenides makes them highly sensitive to strain. mst.edustanford.edu Applying external strain is a powerful tool to probe and manipulate these intertwined properties without introducing the disorder associated with chemical doping. aps.orgpnas.org
Uniaxial strain, which breaks the tetragonal symmetry of the crystal, has a profound impact on the electronic and magnetic properties. acs.org It can be used to "detwin" single crystals in the low-temperature orthorhombic phase, allowing for the measurement of intrinsic in-plane electronic anisotropy. stanford.edu Experiments on detwinned samples of Ba(Fe₁₋ₓCoₓ)₂As₂ reveal significant anisotropy in the electrical resistivity. stanford.edu This electronic nematicity, or the breaking of rotational symmetry by the electronic system, is considered a key feature of the iron pnictides, and its relationship to the structural and magnetic transitions is a central area of research. mst.edustanford.eduarxiv.org
Applying uniaxial stress can also directly influence the phase transition temperatures. aps.org In BaFe₂As₂, for example, uniaxial pressure has been shown to increase both the structural and magnetic transition temperatures. stanford.eduaps.org A simple magnetoelastic model suggests this increase is linked to the fact that antiferromagnetic bonds are longer than ferromagnetic ones in the magnetically ordered phase. aps.org
Advanced Characterization Techniques Applied to Iron Arsenides
Neutron Scattering Techniques (Inelastic, Powder, Single-Crystal Diffraction)
Neutron scattering has been an indispensable tool in the study of iron arsenides, providing crucial insights into their magnetic and structural properties. These techniques are particularly powerful because neutrons possess a magnetic moment, allowing them to probe magnetic structures and excitations directly.
Inelastic Neutron Scattering (INS) has been instrumental in understanding the spin dynamics of iron arsenide compounds. In the parent, non-superconducting compounds like LaFeAsO and BaFe₂As₂, INS measurements have revealed strongly dispersive spin waves, which are indicative of well-defined magnetic exchange interactions consistent with the observed antiferromagnetic order. osti.gov Upon doping, which suppresses the static magnetic order and induces superconductivity, antiferromagnetic fluctuations persist into the normal state, albeit in a more diffuse form. osti.gov A key discovery in the superconducting state of '122' compounds, such as Ba(Fe₁₋ₓCoₓ)₂As₂ and Ba₀.₆K₀.₄Fe₂As₂, is the emergence of a magnetic resonance below the superconducting transition temperature (Tc). nih.govaps.org This resonance is a collective magnetic excitation that appears at a specific energy and momentum transfer, and its energy often scales with Tc. osti.gov The observation of this resonance is considered strong evidence for an unconventional pairing mechanism where the superconducting gap changes sign between different parts of the Fermi surface. nih.gov Furthermore, INS studies on BaFe₁.₉Ni₀.₁As₂ revealed that this resonance exhibits a three-dimensional character with clear dispersion along the c-axis, suggesting that the superconducting gap may be dependent on the wave vector in this direction. aps.org
Neutron Powder Diffraction (NPD) is a powerful technique for determining the crystal and magnetic structures of polycrystalline samples. In the study of ThFeAsN₁₋ₓOₓ, NPD was used to investigate the non-superconducting phases. The results showed that neither the intermediate-doped (x = 0.15) nor the heavily overdoped (x = 0.6) samples exhibited any magnetic order down to 4 K. iphy.ac.cn This suggests that, unlike many other this compound families, the ThFeAsN system may not have a magnetically ordered parent compound. iphy.ac.cn In other systems, NPD has been crucial in tracking the evolution of lattice parameters and magnetic order as a function of temperature and doping. For instance, in LaFeAsO, NPD studies identified a structural transition from tetragonal to orthorhombic symmetry, followed by the onset of collinear antiferromagnetic order at a slightly lower temperature. arxiv.org
Single-Crystal Neutron Diffraction offers higher resolution and more detailed information about the magnetic structure compared to powder diffraction. Experiments on single crystals of BaFe₂As₂ have precisely determined the magnetic structure, confirming a three-dimensional long-range antiferromagnetic ordering with a magnetic propagation wavevector of k = (1, 0, 1). arxiv.org The iron moments were found to be aligned along the longer a-axis of the low-temperature orthorhombic phase. arxiv.org Similarly, in EuFe₂As₂, single-crystal neutron diffraction was used to determine the magnetic structures of both the iron and the europium sublattices. aps.org These studies revealed that the Fe moments order antiferromagnetically below 190 K, coupled with the structural transition, while the Eu²⁺ moments order independently at a much lower temperature of 19 K. aps.orgnih.gov This technique has also been vital in confirming the ubiquitous nature of a collinear in-plane antiferromagnetic spin structure in the parent compounds of this compound superconductors, as demonstrated in studies of Na₁₋δFeAs. arxiv.org
X-ray Diffraction Analysis (Single-Crystal, Synchrotron Powder)
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. High-resolution variants, such as single-crystal XRD and synchrotron powder XRD, have been crucial for understanding the subtle structural changes that are often coupled with the electronic and magnetic properties of iron arsenides.
Single-Crystal X-ray Diffraction provides precise information about atomic positions and lattice parameters. This technique was used to investigate the crystal structure of a new iron-based superconductor, (Ca,Pr)FeAs₂. arxiv.org The analysis revealed a monoclinic structure with the space group P21/m, composed of Fe₂As₂ layers, Ca(Pr) planes, and As₂ zigzag chain layers. arxiv.org In EuFe₂As₂, single-crystal XRD was employed to compare crystals with different Néel temperatures (TN), revealing that subtle differences in lattice parameters, such as a larger a-lattice parameter, can be correlated with variations in magnetic ordering temperatures. nih.gov Furthermore, single-crystal XRD is essential for characterizing the quality of samples used in other experiments and for orienting them correctly.
Synchrotron Powder X-ray Diffraction (PXRD) offers exceptionally high angular resolution and data quality, making it ideal for studying phase transitions and identifying new phases. An in situ high-temperature synchrotron PXRD study of Fe₂As revealed its thermal behavior under a neutral atmosphere. nih.gov This study led to the discovery of a previously unknown high-temperature phase of FeAs with a NiAs-type structure, which forms as Fe₂As decomposes. nih.gov This finding necessitated a modification of the existing Fe-As phase diagram. The high quality of the synchrotron data was critical in identifying and solving the structure of this new phase. nih.gov Synchrotron radiation has also been used in multiple X-ray analytical techniques to study the chemical speciation of arsenic in minerals. In a study of an iron deposit, synchrotron microbeam X-ray fluorescence and powder diffraction identified that arsenic was selectively accumulated in the mineral strengite (FePO₄·2H₂O). nih.gov
Angle-Resolved Photoemission Spectroscopy (ARPES)
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure and Fermi surface of materials. wikipedia.org It is based on the photoelectric effect, where incident photons eject electrons from a sample's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can map the electron energy versus momentum, providing a direct view of the electronic states that are crucial for properties like superconductivity. wikipedia.org
ARPES studies on various this compound families have been pivotal in shaping our understanding of their electronic properties. A key finding across many of these materials is the multi-band nature of the Fermi surface, which typically consists of hole-like pockets at the center of the Brillouin zone (the Γ point) and electron-like pockets at the corners (the M point). researchgate.netaps.org This electronic structure is believed to be a key ingredient for the unconventional superconductivity in these systems, as it allows for scattering between the hole and electron pockets, which is thought to mediate the electron pairing.
In the nematic phase of FeSe and NaFeAs, where the crystal's four-fold rotational symmetry is broken without the onset of long-range magnetic order, ARPES measurements on detwinned single crystals have revealed significant anisotropies in the electronic structure. warwick.ac.uk For instance, the Fermi surface was observed to consist of one elliptical hole pocket and only one of the two expected orthogonal electron pockets, highlighting the profound impact of nematicity on the electronic states. warwick.ac.uk ARPES has also been used to measure the superconducting gap, which is the energy required to break apart a Cooper pair. In FeSe, high-resolution ARPES revealed a highly anisotropic superconducting gap on both the hole and electron Fermi surfaces, with the gap magnitude correlating with the distribution of specific iron d-orbital character on each pocket. warwick.ac.uk This orbital-selective gap anisotropy provides further support for a spin-fluctuation-mediated pairing mechanism. warwick.ac.uk
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) is a local probe technique that is highly sensitive to the magnetic and electronic environment of specific nuclei within a crystal lattice. In the study of iron arsenides, ⁷⁵As NMR has been particularly valuable because the arsenic nucleus has a strong hyperfine coupling to the neighboring iron spins. aps.org This coupling means that measurements of the NMR properties of ⁷⁵As, such as the spin-lattice relaxation rate (1/T₁), provide a direct probe of the low-energy spin fluctuations of the iron electrons, which are believed to be central to the physics of these materials. aps.org
NMR studies have played a crucial role in mapping the landscape of spin fluctuations across the phase diagram of iron arsenides. In compounds like Ba(Fe₁₋ₓCoₓ)₂As₂, measurements of 1/T₁ have revealed the presence of strong antiferromagnetic spin fluctuations over a broad range of temperatures and doping levels. aps.org These fluctuations are observed to be suppressed upon entering the superconducting state, a hallmark of the competition between magnetism and superconductivity.
Furthermore, NMR has been instrumental in investigating the "nematic" phase, a state that breaks rotational symmetry but preserves translational symmetry. In NaFeAs and LiFeAs, ⁷⁵As NMR measurements have detected an in-plane anisotropy of the electric field gradient even in the high-temperature tetragonal phase, indicating a local breaking of the four-fold (C₄) symmetry well above the structural phase transition. aps.org This points to the presence of nematic fluctuations that precede the long-range nematic order. In some doped iron arsenides, NMR has also provided evidence for inhomogeneous glassy behavior, where quenched disorder from dopant atoms couples to the nematic order, leading to a distribution of frozen antiferromagnetic domains that can coexist with superconductivity. aps.org
Electrical Resistivity and Magnetic Susceptibility Measurements
Electrical resistivity and magnetic susceptibility are fundamental bulk property measurements that are essential for characterizing the phase transitions in iron arsenides. These measurements provide a macroscopic view of the electronic and magnetic behavior of the material as a function of temperature, magnetic field, and pressure.
Electrical Resistivity (ρ) measures the opposition to the flow of electric current. In this compound parent compounds, such as SrFe₂As₂ and BaFe₂As₂, the temperature dependence of resistivity often shows a distinct anomaly, typically a sharp drop, that corresponds to a coupled structural and magnetic phase transition. aps.orgrsc.org For SrFe₂As₂, this transition occurs at T₀ = 205 K and is very sharp, indicating a first-order phase transition. aps.org Doping with charge carriers, for example, substituting Ba with K in BaFe₂As₂, suppresses this anomaly and induces superconductivity, which is characterized by a drop in resistivity to zero at the critical temperature, Tc. rsc.org The resistivity of iron at 20°C is approximately 100 nΩ·m. hypertextbook.com
Magnetic Susceptibility (χ) measures the degree to which a material is magnetized in an applied magnetic field. In the paramagnetic state above the magnetic ordering temperature, the susceptibility of iron arsenides is typically weakly temperature-dependent. aps.org At the antiferromagnetic transition, a sharp drop or kink is often observed in the susceptibility, signaling the onset of magnetic order. aps.org In underdoped Ba(Fe₁₋ₓCoₓ)₂As₂, an anisotropic in-plane magnetic susceptibility was demonstrated to develop concurrently with the structural phase transition, even in the absence of long-range magnetic order. aps.org This was shown by using a strong magnetic field to "detwin" the crystals—preferentially aligning the orthorhombic domains—which is only possible if the susceptibility is different along the a and b axes. aps.org This provides clear evidence for electronic nematicity.
The combination of these two techniques is powerful for constructing phase diagrams, which map the different ground states (paramagnetic, antiferromagnetic, superconducting) as a function of a tuning parameter like doping or pressure. The phase diagram of Ba₁₋ₓKₓFe₂As₂, for instance, clearly shows the suppression of the structural/magnetic transition and the emergence of a dome of superconductivity. rsc.org
Advanced Electron Microscopy for Magnetic Behavior Resolution
While neutron scattering is a powerful tool for probing bulk magnetic order, resolving magnetic behavior at the atomic scale has remained a significant challenge. Recent advances in scanning transmission electron microscopy (STEM) have opened new avenues for imaging magnetic structures with unprecedented spatial resolution.
A novel electron microscopy technique, known as 4D-STEM, has been developed and applied to study the antiferromagnetic order in this compound. eurekalert.org This method utilizes a focused beam of electrons and analyzes the complex diffraction pattern that is formed as the beam passes through the sample. By combining experimental 4D-STEM data with sophisticated simulations, researchers were able to resolve the magnetic order in this compound down to a scale of 6 angstroms (0.6 nanometers). eurekalert.org
This resolution was sufficient to directly visualize the antiferromagnetic pattern, which has a periodicity that repeats in cells of 12 atoms. eurekalert.org The technique relies on detecting the subtle deflections of the electron beam caused by the internal magnetic fields of the material. A key part of this work was the development of a software package called "Magnstem" to simulate the magnetic effects on the electron beam patterns, which was crucial for interpreting the experimental results. eurekalert.org This breakthrough represents a significant step towards the goal of resolving the magnetic behavior of individual atoms, which will be essential for understanding and engineering magnetic materials for applications such as high-density data storage. eurekalert.orgornl.gov
Theoretical and Computational Modeling of Iron Arsenides
First-Principles Calculations and Simulations
First-principles calculations, primarily based on Density Functional Theory (DFT), are foundational for understanding the electronic, structural, and magnetic properties of iron arsenides rsc.orguchile.cltandfonline.comscirp.orgresearchgate.netresearchgate.netresearchgate.net. These methods, employing approximations like the Generalized Gradient Approximation (GGA) parameterized by Perdew, Burke, and Ernzerhof (GGA-PBE), and utilizing techniques such as the Projector Augmented Wave (PAW) method with plane-wave basis sets, allow for highly accurate predictions of material behavior from fundamental quantum mechanical principles rsc.orgscirp.orgresearchgate.net.
For instance, DFT calculations have been instrumental in predicting the stability and properties of novel iron arsenide structures, such as the FeAs monolayer. These simulations have revealed that the FeAs monolayer is dynamically stable, as confirmed by phonon spectrum analysis showing no imaginary frequencies rsc.org. Ab initio molecular dynamics (AIMD) simulations further support its thermal stability, with no structural disruption observed at elevated temperatures rsc.org. The mechanical stability of the FeAs monolayer has also been assessed through the calculation of its elastic constants, which satisfy the Born–Huang criteria rsc.org.
Table 1: Elastic Constants of FeAs Monolayer
| Elastic Constant | Value (N m) |
|---|---|
| C | 39.42 |
| C | 26.58 |
| C | 83.90 |
These calculations also provide detailed insights into electronic structures. For example, the Fermi surface of CaFeAs, crucial for understanding its magnetic and superconducting properties, is primarily associated with Fe 3d orbitals and exhibits nesting features that promote spin-density wave (SDW) ordering scirp.org. Furthermore, first-principles studies have explored the thermodynamic mixing properties of arsenic incorporation into iron sulfides, predicting phase stability based on calculated lattice energies uchile.cl.
Hamiltonian Models and Green's Function Formalism
Beyond first-principles approaches, theoretical models, often employing Hamiltonian formulations and Green's function formalisms, are used to investigate the complex interplay of magnetism and superconductivity in iron arsenides sciendo.comfrontiersin.orgajol.infosemanticscholar.org. These methods allow for the description of phenomena such as spin wave dispersion and ground state magnetization using models like the J1-J2-Jc Heisenberg model sciendo.com.
The double-time temperature-dependent Green's function formalism, coupled with appropriate decoupling approximations, has been particularly effective in deriving mathematical statements for superconducting critical temperatures (T) and order parameters. This approach has been applied to analyze the superconductivity of compounds like BaKFeAs, revealing relationships between the electron coupling constant and T, as well as the temperature dependence of the superconducting gap ajol.info.
These formalisms are also crucial for understanding the coexistence of competing ground states, such as spin density waves (SDW) and superconductivity, which is a hallmark of many iron-based superconductors frontiersin.orgsemanticscholar.org. By developing model Hamiltonians that incorporate interactions leading to both magnetic order and superconductivity, researchers can mathematically describe their interplay and potential coexistence semanticscholar.org. For instance, studies on SrFeNiAs have used these methods to derive expressions for critical temperatures and order parameters, plotting phase diagrams to illustrate the dependence of transition temperatures on the SDW order parameter frontiersin.org.
Numerical Simulation of Phase Diagrams
Numerical simulations are extensively used to construct and analyze the phase diagrams of this compound superconductors, mapping out the intricate relationships between temperature, pressure, doping, and emergent electronic phases arxiv.orgresearchgate.netresearchgate.netscispace.com. These simulations often integrate experimental data to refine theoretical models and achieve remarkable agreement with observed behaviors.
For the "122-type" iron-based superconductors, such as BaKFeAs, CaFeAs, and SrFeAs, computational approaches have been employed to simulate their superconducting phase diagrams as a function of pressure arxiv.org. These models incorporate factors like the momentum dependence of the superconducting gap, spin-orbital coupling, antiferromagnetism, and electron-phonon coupling arxiv.org. Such simulations have predicted critical temperatures (T) that closely match experimental findings and have also indicated materials like MgFeAs as remaining non-superconducting under pressure arxiv.org.
Investigations into doped systems, such as Ca(FeCo)As, have utilized experimental data to construct electronic phase diagrams. These studies reveal how Co doping suppresses structural and magnetic transitions and induces superconductivity, with a maximum T observed around 20 K for specific doping levels researchgate.net. The influence of strain on these phase diagrams has also been explored, suggesting a universal plot with the Hall number, potentially linking magnetic and superconducting properties through critical fluctuations scispace.com.
Role of Computational Approaches in Predicting Material Properties
Computational modeling plays a pivotal role in advancing the understanding and application of iron arsenides by predicting material properties and guiding experimental research. First-principles calculations, for example, have predicted that the FeAs monolayer is not only stable but also exhibits multiferroic properties, with coexisting ferroelasticity and antiferromagnetism rsc.orgresearchgate.net. This computational discovery highlights the potential for new functionalities in 2D materials.
These methods are vital for understanding structure-property relationships, such as how the proximity of Fe 3d states to the Fermi energy in LaFeAs influences superconductivity by enhancing spin fluctuations and Cooper pair formation aps.org. Computational approaches also help in deciphering the complex interplay between magnetic ordering (like SDW) and superconductivity, predicting conditions under which these phenomena can coexist or compete semanticscholar.orgscispace.comcore.ac.uk.
Furthermore, simulations of phase diagrams serve as predictive tools, forecasting the effects of pressure and doping on superconducting transition temperatures, thereby directing experimental efforts towards optimal synthesis conditions arxiv.orgresearchgate.netresearchgate.net. By providing detailed electronic structure information, predicting mechanical properties, and simulating phase stability, computational modeling accelerates the discovery and optimization of this compound materials for various technological applications.
Future Research Directions in Iron Arsenide Materials Science
Unraveling the Microscopic Mechanisms of Superconductivity
A central and intensely debated topic in the study of iron arsenides is the microscopic mechanism responsible for the formation of Cooper pairs and the resulting superconductivity. Unlike conventional superconductors where electron-phonon coupling is the established pairing mechanism, there is a broad consensus that superconductivity in iron arsenides is unconventional, with electronic correlations playing a dominant role. iastate.edu
Two primary candidates for the pairing "glue" are spin fluctuations and orbital fluctuations .
Spin Fluctuation-Mediated Pairing: This is the most widely supported theory. It posits that antiferromagnetic (AFM) spin fluctuations, which are strong in the parent compounds of iron arsenides, provide the attractive interaction that binds electrons into Cooper pairs. frontiersin.orgaps.org The electronic structure of these materials typically features hole pockets at the center of the Brillouin zone and electron pockets at the corners. iastate.edu The momentum vector connecting these pockets corresponds to the ordering vector of the AFM state. iastate.edu Repulsive interactions mediated by spin fluctuations between these pockets can lead to a sign-changing superconducting gap, known as the s±-wave state . iastate.eduaps.org In this state, the superconducting gap has a positive sign on the hole pockets and a negative sign on the electron pockets. iastate.edu The observation of a neutron spin resonance, a collective magnetic excitation that appears only in the superconducting state, is considered strong evidence for the s±-wave pairing symmetry. physicsworld.com
Orbital Fluctuation-Mediated Pairing: An alternative theory proposes that fluctuations of the electronic orbitals of the iron atoms are the primary pairing mechanism. numberanalytics.comkyoto-u.ac.jp In this scenario, fluctuations in the occupancy of the different Fe 3d orbitals (specifically the dxz and dyz orbitals) create an attractive interaction for Cooper pairing. This mechanism is predicted to lead to an s++-wave state , where the superconducting gap has the same sign on all Fermi surface sheets. kyoto-u.ac.jp
Distinguishing between these two scenarios remains a key challenge. The sensitivity of the superconducting state to impurities can provide clues. An s±-wave state is expected to be more sensitive to non-magnetic impurities than an s++-wave state. kyoto-u.ac.jp
Future research will need to employ a combination of advanced experimental probes and theoretical calculations to definitively identify the pairing mechanism. This includes high-resolution studies of the superconducting gap structure on all Fermi surface sheets and a deeper understanding of the interplay between spin and orbital degrees of freedom.
Advanced Understanding of Competing Orders
The phase diagrams of iron arsenide superconductors are remarkably rich, featuring a complex interplay between superconductivity, magnetism, and structural and electronic nematic order. iastate.eduictp.it Understanding the nature of this competition and potential coexistence is crucial for a complete picture of these materials.
In many this compound families, superconductivity emerges when a parent compound's antiferromagnetic (AFM) order is suppressed by chemical doping or the application of pressure. iphy.ac.cn This proximity suggests a deep connection between magnetism and superconductivity. In some systems, there is experimental evidence for the microscopic coexistence of both AFM order and superconductivity in a narrow region of the phase diagram. iastate.edujps.jp Theoretical studies suggest that such coexistence is only possible for an unconventional, sign-changing s± superconducting state, while it is incompatible with a conventional s++ state. iastate.eduaps.org
Another key feature is nematic order , an electronic state that breaks the rotational symmetry of the crystal lattice while preserving translational symmetry. frontiersin.org In iron arsenides, this manifests as a transition from a high-temperature tetragonal phase to a low-temperature orthorhombic phase, making the electronic properties along the x and y directions in the iron plane non-equivalent. frontiersin.org The origin of this nematicity is a subject of intense debate, with leading theories pointing to either spin fluctuations (spin-nematic) or orbital ordering (orbital-nematic) as the driving force. frontiersin.org The nematic phase often precedes the AFM transition, and its fluctuations are believed to have a significant impact on superconductivity. ictp.it
The schematic phase diagram below illustrates the typical interplay of these orders as a function of a tuning parameter like doping or pressure.
| Phase | Description | Typical Transition Temperature |
| Tetragonal + Paramagnetic | High-temperature phase with four-fold rotational symmetry and no magnetic order. | T > Ts, TN |
| Orthorhombic + Nematic | Lower temperature phase with broken rotational symmetry (nematic order) and a structural distortion. | TN < T < Ts |
| Orthorhombic + Antiferromagnetic | Low-temperature ordered phase with both nematic and antiferromagnetic order. | T < TN |
| Superconducting | Emerges upon suppression of the magnetic and structural transitions, often with a dome-shaped dependence of Tc on the tuning parameter. | T < Tc |
| Coexistence Region | A region where superconductivity and antiferromagnetism may coexist microscopically. | T < Tc, TN |
Future research in this area will focus on mapping out the phase diagrams of new this compound families with high precision and using novel experimental probes to disentangle the various intertwined orders. A key goal is to determine whether nematic fluctuations help or hinder superconductivity and to understand the conditions that favor the coexistence of magnetism and superconductivity.
Development of Novel Characterization and Theoretical Methodologies
Progress in understanding this compound superconductors is intrinsically linked to the development and application of advanced experimental and theoretical techniques.
Advanced Characterization Techniques:
Angle-Resolved Photoemission Spectroscopy (ARPES): This technique is a powerful tool for directly visualizing the electronic band structure and the Fermi surface of materials. numberanalytics.comresearchgate.net It has been instrumental in measuring the momentum-dependent superconducting gap, providing crucial evidence for the unconventional nature of the pairing state in iron arsenides. qucosa.deaps.org Future ARPES studies with higher resolution will continue to refine our knowledge of the electronic structure.
Neutron Scattering: Inelastic neutron scattering is a unique probe of magnetic correlations and excitations. physicsworld.com It has provided key evidence for the spin-fluctuation-mediated pairing mechanism through the observation of the spin resonance. physicsworld.com Neutron diffraction is also essential for determining the magnetic and crystal structures. iphy.ac.cn
Scanning Tunneling Microscopy (STM): STM allows for the visualization of the local electronic density of states on the atomic scale. numberanalytics.com It can be used to probe the superconducting gap, the effects of impurities, and the nature of competing orders with high spatial resolution.
Electron Microscopy: Techniques like Scanning Transmission Electron Microscopy (STEM) are used to characterize the microstructure, including defects and grain boundaries, which are critical for practical applications of these materials. nih.govbnl.gov
Novel Theoretical and Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are a cornerstone of theoretical research, providing insights into the electronic structure, magnetic properties, and lattice dynamics of iron arsenides. nih.govaip.org
Dynamical Mean-Field Theory (DMFT): For strongly correlated systems like iron arsenides, DMFT provides a more advanced framework to study the effects of local electronic correlations on the material's properties. jps.jp
Machine Learning and Bayesian Optimization: More recently, machine learning techniques are being applied to accelerate the discovery and optimization of new superconducting materials. nih.gov Bayesian optimization, for instance, can be used to efficiently search the vast parameter space of material synthesis to find optimal conditions for enhancing superconducting properties like Tc and critical current density. nih.govresearchgate.netnih.gov This data-driven approach, combined with high-throughput experiments and characterization, promises to revolutionize the field of materials discovery.
The future of research in iron arsenides will rely on a synergistic approach, combining the synthesis of new materials, the application of a wide array of advanced characterization techniques, and the development of more sophisticated theoretical models and computational methods. This multi-pronged effort will be essential to finally unravel the remaining mysteries of these fascinating superconductors.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize phase-pure iron arsenide compounds?
- Methodological Answer : Synthesis requires strict control of stoichiometry and annealing conditions. For example, LaOFeAs superconductors are synthesized via solid-state reactions under inert atmospheres, with fluorine doping (e.g., LaOFFeAs) achieved by substituting O with F ions . Key steps include:
- Precise weighing of precursors (e.g., LaO, FeAs, FeF).
- High-temperature sintering (900–1200°C) in sealed quartz tubes.
- Post-synthesis characterization (XRD, SEM) to confirm phase purity and doping homogeneity.
Q. What characterization techniques are essential for confirming the crystal structure and electronic properties of iron arsenides?
- Methodological Answer : A multi-technique approach is required:
- X-ray Diffraction (XRD) : To verify lattice parameters and phase purity (e.g., tetragonal P4/nmm structure in LaOFeAs) .
- Transmission Electron Microscopy (TEM) : To assess defects and dopant distribution.
- Angle-Resolved Photoemission Spectroscopy (ARPES) : To map Fermi surfaces and band structure.
- Magnetometry (SQUID) : To measure superconducting transitions (e.g., Tc = 26 K in F-doped LaOFeAs) .
Q. How can researchers formulate focused research questions on the electronic properties of iron arsenides?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "How does arsenic vacancy concentration affect charge carrier mobility in NdFeAsO?"
- Steps :
Review gaps in doping studies (e.g., rare-earth vs. alkaline-earth substitutions).
Align with superconducting mechanisms (e.g., spin-fluctuation vs. orbital-selective pairing).
Ensure access to synchrotron facilities for in-situ structural analysis .
Advanced Research Questions
Q. How can contradictions in reported superconducting transition temperatures (Tc) of doped iron arsenides be resolved?
- Methodological Answer : Contradictions often arise from synthesis variability. Mitigation strategies include:
- Standardized Synthesis Protocols : Document pressure/thermal history (e.g., hydrostatic vs. chemical pressure effects).
- Statistical Analysis : Use error bars for Tc measurements across multiple batches (e.g., ±1 K variation in F-doped samples) .
- Table : Factors Affecting Tc Reproducibility
| Factor | Impact on Tc | Reference |
|---|---|---|
| Doping Homogeneity | ±3 K | |
| Oxygen Contamination | ↓ Tc by 5–10 K | |
| Measurement Technique (e.g., resistivity vs. magnetization) | Discrepancies up to 2 K |
Q. What methodologies are used to investigate the interplay between magnetic ordering and superconductivity in iron arsenides?
- Methodological Answer : Combine neutron scattering and muon spin rotation (μSR):
- Neutron Diffraction : Resolve antiferromagnetic spin-density waves (SDW) in parent compounds (e.g., BaFeAs).
- μSR : Detect local magnetic field fluctuations below Tc.
- Theoretical Modeling : Apply Hubbard or itinerant magnetism models to correlate SDW suppression with superconducting dome emergence .
Q. How can researchers isolate the effects of chemical doping versus pressure-induced changes in this compound superconductors?
- Methodological Answer : Use diamond anvil cell (DAC) experiments with in-situ characterization:
- Hydrostatic Pressure : Apply up to 30 GPa while monitoring resistivity and XRD patterns.
- Chemical Doping Comparison : Contrast pressure effects with isovalent substitution (e.g., Ru for Fe).
- Critical Insight : Pressure often enhances electron-phonon coupling without introducing disorder, unlike chemical doping .
Guidelines for Rigorous Research Design
- Data Contradiction Analysis : Cross-reference at least three independent studies before concluding. For example, reconcile Tc values by normalizing to doping concentration (%) and measurement protocols .
- Ethical Reporting : Disclose synthesis limitations (e.g., metastable phases) and raw data access in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
